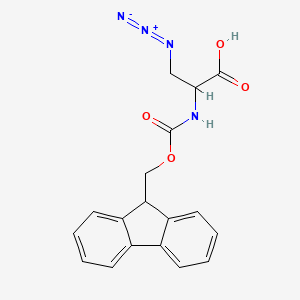
trans-2-(3,5-Dimethylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3,5-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize trans-2-(3,5-Dimethylphenyl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to form the desired product.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-(3,5-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(3,5-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)cyclohexanone.
Reduction: 2-(3,5-Dimethylphenyl)cyclohexane.
Substitution: 2-(3,5-Dimethylphenyl)cyclohexyl chloride or bromide.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Studied for its stereochemical properties and reactivity.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of trans-2-(3,5-Dimethylphenyl)cyclohexanol depends on its specific application. In chemical reactions, the hydroxyl group and the phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound.
類似化合物との比較
trans-2-Phenylcyclohexanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
trans-2-(4-Methylphenyl)cyclohexanol: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness:
- The presence of two methyl groups on the phenyl ring in trans-2-(3,5-Dimethylphenyl)cyclohexanol imparts unique steric and electronic effects, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChIキー |
ZTFKTHNZPVVWEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2CCCCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


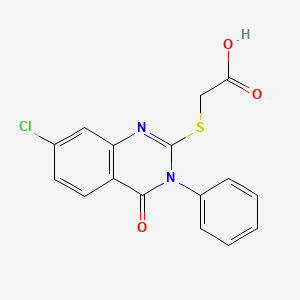

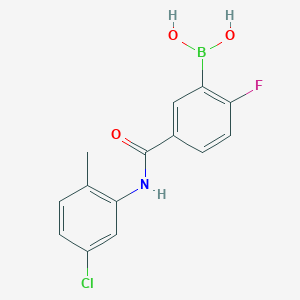
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
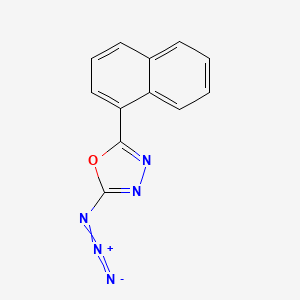

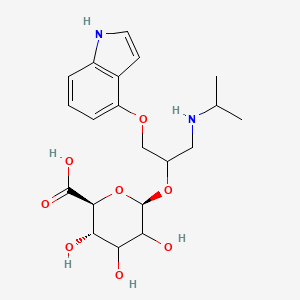
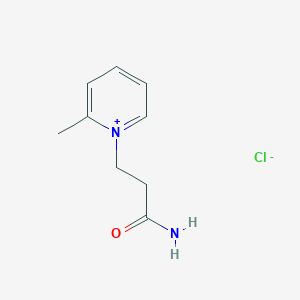
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

